benzyl {[(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
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Overview
Description
Benzyl {[(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a benzylidene group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl {[(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps, starting with the preparation of the benzofuran core. The key steps include:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction with an aldehyde, typically under basic conditions.
Esterification: The final step involves the esterification of the hydroxyl group with benzyl acetate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl {[(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-3-carboxylic acid, while reduction may produce benzyl {[(2Z)-2-(3-methylbenzyl)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate.
Scientific Research Applications
Benzyl {[(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl {[(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Benzyl {[(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can be compared with other similar compounds, such as:
Benzyl {[(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate: This compound has a benzodioxol group instead of a methylbenzylidene group, which may result in different chemical and biological properties.
Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a thiazolo[3,2-a]pyrimidine ring instead of a benzofuran ring, leading to different reactivity and applications.
Properties
Molecular Formula |
C25H20O5 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
benzyl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C25H20O5/c1-17-6-5-9-19(12-17)13-23-25(27)21-11-10-20(14-22(21)30-23)28-16-24(26)29-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3/b23-13- |
InChI Key |
LEGLTTDHWFUIJS-QRVIBDJDSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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